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Compound of Interest

Compound Name: Nilofabicin

Cat. No.: B1668466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of

Nilofabicin (formerly CG-400549), a novel inhibitor of the bacterial enzyme enoyl-acyl carrier

protein reductase (FabI). The protocols detailed below are based on published studies and are

intended to guide researchers in the evaluation of Nilofabicin in a murine systemic infection

model for Staphylococcus aureus.

Mechanism of Action
Nilofabicin targets and inhibits FabI, a crucial enzyme in the bacterial fatty acid synthesis II

(FASII) pathway. This inhibition disrupts the production of essential fatty acids, which are vital

components of bacterial cell membranes. The specificity of Nilofabicin for the bacterial FabI

enzyme makes it a promising candidate for a new class of antibiotics with a focused spectrum

of activity.[1]
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Mechanism of Action of Nilofabicin.
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In Vivo Efficacy of Nilofabicin
Nilofabicin has demonstrated potent in vivo activity against systemic infections caused by

various strains of Staphylococcus aureus, including methicillin-susceptible (MSSA), methicillin-

resistant (MRSA), and quinolone-resistant (QRSA) strains. The efficacy has been established

in a murine systemic infection model, with effectiveness observed following both subcutaneous

and oral administration.[1]

Summary of In Vivo Efficacy Data (ED50)
The following table summarizes the 50% effective dose (ED50) of Nilofabicin required to

protect mice from lethal systemic infections induced by different S. aureus strains.

Staphylococcu
s aureus
Strain

Strain Type
Administration
Route

ED50 (mg/kg)
95%
Confidence
Limits

S. aureus

Giorgio
MSSA Subcutaneous 4.38 2.52–7.62

Oral 18.85 11.02–32.25

S. aureus P197 MRSA Subcutaneous 5.12 2.94–8.92

Oral 25.83 15.11–44.17

S. aureus B1588 MRSA Subcutaneous 10.36 6.06–17.71

Oral 34.45 20.15–58.71

S. aureus P128 QRSA Subcutaneous 6.25 3.63–10.75

Oral 28.91 16.91–49.43

Data sourced from Park et al., 2007.[1]

Pharmacokinetic Profile
Detailed pharmacokinetic parameters for Nilofabicin (CG-400549) in mice, such as Cmax,

AUC, and half-life, are not readily available in the public domain. However, the demonstrated

efficacy via both oral and subcutaneous routes suggests sufficient bioavailability to achieve
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therapeutic concentrations at the site of infection.[1] A Phase IIa clinical trial was conducted to

assess the pharmacokinetics in humans, but the detailed results are not publicly available.

Parameter Value

Cmax (Maximum Concentration) Data not available

Tmax (Time to Cmax) Data not available

AUC (Area Under the Curve) Data not available

t1/2 (Half-life) Data not available

Bioavailability (Oral) Sufficient for efficacy

Bioavailability (Subcutaneous) Sufficient for efficacy

Protocol: Murine Systemic Infection Model for S.
aureus
This protocol outlines the procedure for establishing a lethal systemic S. aureus infection in

mice to evaluate the therapeutic efficacy of Nilofabicin.
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Experimental Workflow for In Vivo Efficacy Testing.
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Materials
Animals: Specific pathogen-free (SPF) female ICR mice (or equivalent), 4-5 weeks old.

Bacterial Strains:Staphylococcus aureus strains of interest (e.g., MSSA, MRSA).

Reagents:

Tryptic Soy Broth (TSB)

Tryptic Soy Agar (TSA)

Sterile 0.9% saline

5% (w/v) Mucin from porcine stomach, Type III (or equivalent)

Nilofabicin (CG-400549)

Vehicle for Nilofabicin (e.g., sterile water, 0.5% carboxymethylcellulose)

Equipment:

Syringes (1 mL) with appropriate gauge needles for injection

Oral gavage needles

Standard animal housing and husbandry equipment

Spectrophotometer

Incubator (37°C)

Experimental Procedure
2.1. Animal Acclimatization

House mice in a controlled environment (temperature, humidity, and light/dark cycle) for at

least 5-7 days prior to the experiment.
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Provide ad libitum access to standard chow and water.

Monitor animal health daily.

2.2. Preparation of Bacterial Inoculum

Streak the desired S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours.

Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-

logarithmic growth phase.

Harvest the bacterial cells by centrifugation and wash them with sterile saline.

Resuspend the bacterial pellet in sterile saline to a desired optical density (OD). The final

concentration should be determined by serial dilution and plate counting to establish the

lethal dose.

Immediately before injection, mix the bacterial suspension with an equal volume of 5% mucin

solution to enhance virulence. The final inoculum should be sufficient to cause 100%

mortality in untreated control mice within 48 hours.[1]

2.3. Systemic Infection

Randomly assign mice to treatment and control groups.

Administer the bacterial inoculum intraperitoneally (IP) to each mouse. The typical injection

volume is 0.5 mL.

2.4. Nilofabicin Administration

Prepare a stock solution of Nilofabicin in the appropriate vehicle.

One hour post-infection, administer Nilofabicin to the treatment groups either orally (via

gavage) or subcutaneously.

Administer the vehicle alone to the control group using the same route and volume.

A range of doses should be tested to determine the ED50.
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2.5. Monitoring and Endpoint

Monitor the mice for signs of infection (e.g., lethargy, ruffled fur, hunched posture) and

mortality at regular intervals for at least 7 days post-infection.

Record the number of surviving animals in each group.

The primary endpoint is survival. The ED50, the dose that protects 50% of the animals from

lethal infection, can be calculated using statistical methods such as the Probit analysis.[1]

Data Analysis
The ED50 and its 95% confidence intervals should be calculated from the survival data using

appropriate statistical software. Survival curves can be generated using the Kaplan-Meier

method and compared using the log-rank test.

Conclusion
The provided data and protocols demonstrate that Nilofabicin is a potent antibacterial agent

with significant in vivo efficacy against a range of clinically relevant S. aureus strains. The

murine systemic infection model is a robust and reproducible method for evaluating the

therapeutic potential of Nilofabicin and similar compounds. Further studies to elucidate the

detailed pharmacokinetic and pharmacodynamic profile of Nilofabicin will be crucial for its

continued development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668466?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

